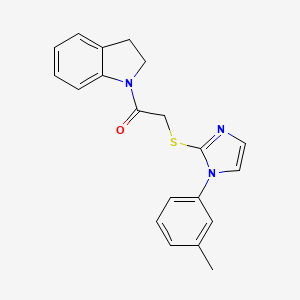

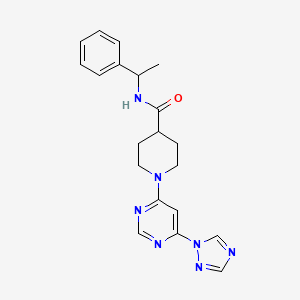

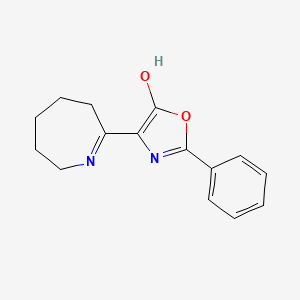

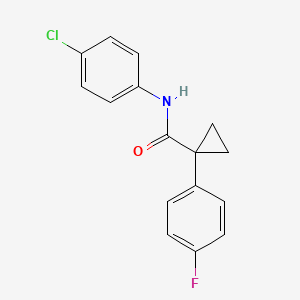

N-(4-chlorophenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-(4-chlorophenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a cyclopropane derivative that is expected to have a unique molecular structure due to the presence of both chloro and fluoro substituents on the phenyl rings. Although the provided papers do not directly discuss this compound, they offer insights into similar cyclopropane derivatives, which can be useful in understanding the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related cyclopropane derivatives typically involves multi-step reactions starting from commercially available precursors. For instance, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was achieved through nucleophilic substitution reactions and ester hydrolysis, starting from 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid, with a total yield of 48.8% . This suggests that a similar approach could be employed for the synthesis of N-(4-chlorophenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide, with appropriate modifications to incorporate the chlorophenyl group.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is often confirmed using techniques such as NMR and MS spectrum analysis. For example, the structure of a synthesized cyclopropane derivative was confirmed by 1H NMR and MS in one study , while another study used elemental analysis, IR, 1H NMR, MS, and X-ray diffraction analysis to determine the crystal structure of a different cyclopropane derivative . These analytical techniques would be essential in confirming the molecular structure of N-(4-chlorophenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide.

Chemical Reactions Analysis

Cyclopropane derivatives can undergo various chemical reactions, including acylation, amidogen, and hydroxymethylation reactions . These reactions are crucial for modifying the functional groups and achieving the desired properties of the final compound. The reactivity of N-(4-chlorophenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide would likely be influenced by the electron-withdrawing effects of the chloro and fluoro substituents, which could affect its chemical stability and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen substituents can significantly impact these properties. For instance, the crystal structure of a cyclopropane derivative was determined to belong to the monoclinic system with specific cell dimensions and space group . Such detailed structural information is critical for predicting the physical properties and potential applications of N-(4-chlorophenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide.

Scientific Research Applications

Synthesis and Characterization Techniques

- The synthesis and characterization of various cyclopropanecarboxamide derivatives, including those with chlorophenyl and fluorophenyl substituents, have been explored. For instance, the work by Özer et al. (2009) detailed the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, emphasizing the structural analysis through elemental analyses, IR, and NMR spectroscopy, and X-ray diffraction studies to determine the crystal structure and molecular conformation of these compounds (Özer, Arslan, VanDerveer, & Külcü, 2009).

Antimicrobial Activity

- Research on the antimicrobial activity of related cyclopropanecarboxamide compounds has shown promising results. Limban et al. (2011) synthesized and characterized acylthioureas with various aryl substituents, including chlorophenyl and fluorophenyl, assessing their antipathogenic activity against bacterial strains, demonstrating the potential of these derivatives as novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Application in Material Science

- The development of electroactive and fluorescent materials utilizing compounds with fluorophenyl and chlorophenyl groups has been reported. Sun et al. (2016) discussed the synthesis of electroactive polyamides containing bis(diphenylamino)-fluorene units, showcasing their solubility, thermal stability, and electrochromic properties, indicating their utility in advanced material applications (Sun et al., 2016).

Exploration of Binding Properties and Molecular Interactions

- Studies on the binding properties and molecular interactions of cyclopropanecarboxamide derivatives have contributed to understanding their potential biological applications. For example, the research by Kil et al. (2014) on the synthesis and evaluation of an 18F-labeled PET radioligand for metabotropic glutamate receptor subtype 4 (mGlu4), highlights the process of optimizing ligands for neuroimaging, showcasing the importance of structural modifications for enhancing binding affinity and brain penetration (Kil et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-chlorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFNO/c17-12-3-7-14(8-4-12)19-15(20)16(9-10-16)11-1-5-13(18)6-2-11/h1-8H,9-10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILWBCSMSQKUSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide](/img/structure/B2525641.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2525644.png)

![Tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B2525652.png)

![7-Fluoro-3-[[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2525654.png)